methanone CAS No. 1251678-95-1](/img/structure/B2886498.png)
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone, also known as MPMP, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammatory symptoms in animal models. In neurological disorder research, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including PI3K/Akt, MAPK, and COX-2. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited stability, which can affect its potency and efficacy over time.
Orientations Futures
There are several future directions for [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone research, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and stability, and evaluation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders.
In conclusion, this compound is a small molecule compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone involves several steps, including the reaction of 4-methoxyaniline with piperazine, followed by the reaction of the resulting product with 2-methoxy-5-chloromethylpyrimidine. The final product is obtained through a purification process using chromatography techniques.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-5-3-14(4-6-15)20-7-9-21(10-8-20)16(22)13-11-18-17(24-2)19-12-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKIMAVSJYDSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


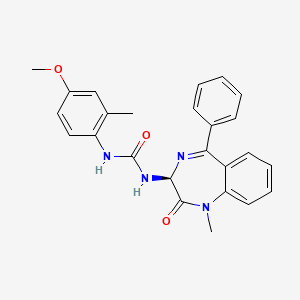
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)
![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)
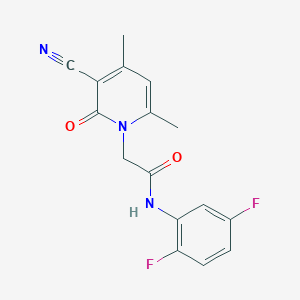

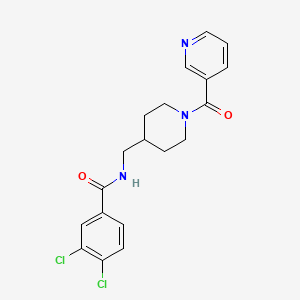
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)
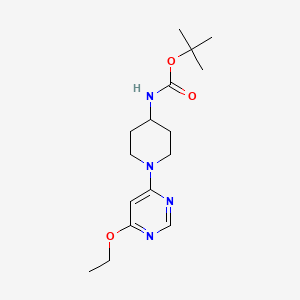
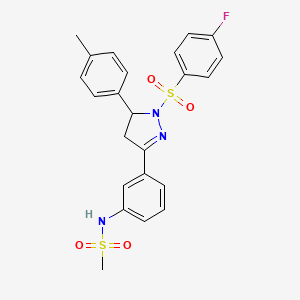
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)
